1-(3-Cyano-2-(trifluoromethyl)phenyl)hydrazine
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Overview
Description
1-(3-Cyano-2-(trifluoromethyl)phenyl)hydrazine is an organic compound with the molecular formula C8H6F3N3 It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with a hydrazine group (-NH-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyano-2-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 3-cyano-2-(trifluoromethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyano-2-(trifluoromethyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
1-(3-Cyano-2-(trifluoromethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Cyano-2-(trifluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target proteins or enzymes, leading to alterations in their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Similar structure but with the trifluoromethyl group in a different position.
3-(Trifluoromethyl)phenylhydrazine: Similar structure but lacks the cyano group.
Cyanoacetylation derivatives: Compounds with cyano and acetyl groups attached to various aromatic rings
Uniqueness
1-(3-Cyano-2-(trifluoromethyl)phenyl)hydrazine is unique due to the specific positioning of the cyano and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable for specific applications in synthetic chemistry and potential biological activities.
Properties
Molecular Formula |
C8H6F3N3 |
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Molecular Weight |
201.15 g/mol |
IUPAC Name |
3-hydrazinyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-5(4-12)2-1-3-6(7)14-13/h1-3,14H,13H2 |
InChI Key |
PTCINRHFHORDQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NN)C(F)(F)F)C#N |
Origin of Product |
United States |
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